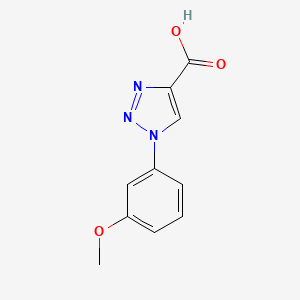

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDECHAANEPCLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, this compound can bind to proteins like albumin, affecting their function and stability. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects contribute to the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound inhibits cyclooxygenase by forming hydrogen bonds with the enzyme’s active site residues. Additionally, this compound can interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for prolonged experimental use. Some degradation products may form under extreme conditions, potentially affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity. At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I and phase II metabolism, resulting in the formation of metabolites that are excreted via the kidneys. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, while conjugation reactions with glucuronic acid and sulfate facilitate its elimination. These metabolic processes ensure the compound’s clearance from the body and minimize potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its biological effects. For instance, the compound’s interaction with mitochondrial proteins can influence cellular energy metabolism and apoptosis.

Actividad Biológica

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 944901-61-5) is a compound that has garnered attention due to its potential biological activities. This triazole derivative is characterized by its unique structure, which includes a methoxyphenyl group and a carboxylic acid functional group. The biological activity of this compound is primarily attributed to the triazole moiety, which is known for its stability and ability to mimic amide bonds in biological systems.

- Molecular Formula : C10H9N3O3

- Molecular Weight : 219.2 g/mol

- Synthesis : The synthesis involves the reaction of ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate with sodium hydroxide followed by treatment with hydrochloric acid to yield the carboxylic acid form .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays have shown that the compound can inhibit the growth of human cervix carcinoma (HeLa) and murine leukemia (L1210) cells. The IC50 values observed were notably lower than those of related compounds lacking the triazole moiety .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 9.6 |

| L1210 | 41 |

| CEM | Not reported |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) and cathepsin B enzymes. A library of triazole derivatives including this compound showed low micromolar inhibition against specific CA isoforms (II, IX, XII), indicating its potential as a dual inhibitor .

Table 2: Enzyme Inhibition Potency

| Enzyme | Inhibition Potency (K_i μM) |

|---|---|

| hCA II | 0.7 |

| hCA IX | 0.7 |

| Cathepsin B | Not specified |

The mechanism by which this compound exerts its biological effects appears to involve interaction with key cellular targets. The triazole ring's ability to form hydrogen bonds mimics amide interactions, enhancing binding affinity to target proteins involved in cancer progression and enzyme activity modulation . Molecular docking studies have confirmed that the triazole moiety stabilizes interactions with ATP-binding sites in relevant kinases.

Case Studies

In a study focusing on the synthesis of new triazole derivatives, compounds containing the triazole ring were shown to possess enhanced activity compared to their non-triazole counterparts. For example, a derivative similar to this compound exhibited improved potency against resistant cancer cell lines compared to traditional therapies like imatinib .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives, including 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The compound exhibits significant efficacy against a range of Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested with MIC values indicating potent antibacterial activity. For example, compounds derived from similar triazole structures have shown MIC values as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also demonstrates promising anticancer properties. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in tumor growth, such as PI3K signaling. Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer cell survival and proliferation .

- Cell Lines Tested : In vitro studies have shown significant activity against various cancer cell lines, including leukemia and melanoma cells. For instance, a study reported that certain triazole derivatives exhibited IC50 values in the range of 5–20 μM against human cancer cell lines such as HCT116 and MCF7 .

Case Study 1: Antibacterial Evaluation

A comprehensive study evaluated the antibacterial potential of several triazole derivatives, including this compound. The results demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study used standard protocols for determining MIC values and confirmed the structural integrity of the compounds using NMR and mass spectrometry techniques .

Case Study 2: Anticancer Screening

Another significant study focused on the anticancer properties of triazole derivatives. The synthesized compounds were screened against multiple cancer cell lines using MTT assays to determine cell viability. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents, suggesting their potential as new therapeutic candidates .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : 4-ethoxy phenyl, 5-formyl, and 4-carboxylic acid groups.

- Synthesis: Base-catalyzed reaction of 4-ethoxyphenyl azide with ethyl 4,4-diethoxy-3-oxobutanoate, followed by saponification and acetal deprotection .

- Key Properties : Exists in ring-chain tautomerism (80% open-chain form in solution). The formyl group enables further derivatization, such as in metal-binding dyes or heterocyclic expansions .

- Contrast : The ethoxy group (vs. methoxy) and formyl substituent enhance steric bulk and reactivity, respectively, distinguishing it from the target compound.

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure: 2-amino phenyl and 4-carboxylic acid groups.

- Synthesis: CuAAC between 2-aminophenyl azide and propiolic acid .

- Key Properties : Adopts a kink-like conformation with intramolecular N–H···N and O–H···O hydrogen bonds. Exhibits antibacterial activity against Gram-positive and Gram-negative pathogens (e.g., Vibrio cholerae) .

- Contrast: The amino group enhances hydrogen-bonding capacity and bioactivity, unlike the methoxy group, which prioritizes lipophilicity and electronic effects.

1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : m-methyl phenyl and 4-carboxylic acid groups.

- Applications : Intermediate for amide derivatives (e.g., N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide), a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator .

- Contrast : The methyl group offers steric hindrance without significant electronic effects, contrasting with the methoxy group’s resonance donation.

Métodos De Preparación

Cycloaddition of Aryl Azides with β-Ketoesters

A well-documented method involves the reaction of aryl azides with ethyl acetoacetate or related β-ketoesters to form 1-aryl-1,2,3-triazole-4-carboxylic acid derivatives. The process is as follows:

- Step 1: Synthesis of aryl azide from the corresponding aniline derivative (in this case, 3-methoxyaniline) by diazotization followed by azide substitution.

- Step 2: Cycloaddition of the aryl azide with ethyl acetoacetate under controlled conditions to yield ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate.

- Step 3: Hydrolysis of the ester to the corresponding carboxylic acid.

This method was reported in a study where 1-(2-hydroxy-5-substituted phenyl)-1H-1,2,3-triazole-4-carboxylic acids were synthesized by reacting aryl azides with ethyl acetoacetate, followed by hydrolysis and further transformations.

Preparation via 1-Substituted-4,5-Dibromo-1H-1,2,3-triazole Intermediates

A patented industrially viable method focuses on preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids through the following steps:

- Step 1: Synthesis of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates by bromination of 1-substituted-1H-1,2,3-triazole.

- Step 2: Reaction of the dibromo-triazole intermediate with a low molecular weight alcohol (C1-C4 alcohols such as methanol, ethanol, etc.) to form esters.

- Step 3: Hydrolysis or further transformation of the ester to yield the corresponding 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

This method avoids the use of expensive and hazardous reagents like propiolic acid ethyl ester and sodium azide, making it safer and more suitable for scale-up and industrial production.

Hydrolysis of 1-Substituted-1H-1,2,3-triazole-4-carboxylic Acid Esters

Another common preparative step involves:

- Hydrolyzing the ethyl or methyl ester of 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate under alkaline conditions.

- This step converts the ester group into the free carboxylic acid.

This hydrolysis is typically conducted using aqueous alkali (e.g., NaOH) under reflux conditions, followed by acidification to precipitate the carboxylic acid.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The three-step synthetic route involving aryl azides and ethyl acetoacetate provides a reliable way to access the triazole carboxylic acid core. The reaction proceeds via 1,3-dipolar cycloaddition, followed by ester hydrolysis to yield the acid. This method has been validated with various aryl substituents including methoxy groups, showing good yields and purity.

The patented method (US20180029999A1) addresses industrial challenges by replacing hazardous reagents with safer bromination and alcoholysis steps. It controls the mole ratios of dibromo-triazole intermediates and alcohols (e.g., methanol preferred) to optimize yields. The process is amenable to scale-up and provides high purity products suitable for pharmaceutical intermediates.

Hydrolysis of esters under alkaline conditions is a critical step in both methods to obtain the free acid. The reaction conditions (temperature, time, base concentration) are optimized to maximize yield while minimizing side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can regioselectivity be ensured?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging aryl azides and terminal alkynes. To ensure regioselectivity (1,4-disubstituted triazole formation), optimize reaction conditions by controlling stoichiometry, temperature (60–80°C), and catalyst loading (e.g., CuI or CuSO₄·5H₂O with sodium ascorbate) . Post-synthesis, confirm regiochemistry via ¹H NMR (characteristic singlet for triazole proton at δ 7.8–8.2 ppm) and X-ray crystallography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Verify aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid COOH (δ 10–12 ppm, broad).

- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion matching theoretical molecular weight (C₁₀H₈N₃O₃: 233.19 g/mol).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .

- Storage : Store in glass containers at 2–8°C, away from oxidizers. Monitor for decomposition (e.g., CO₂/N₂O release under heat) .

- Spill Management : Absorb spills with inert material (vermiculite), dispose as hazardous waste, and avoid aqueous runoff .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (pH 1–13, 25°C). Carboxylic acid group may degrade under strong alkaline conditions (pH >10), forming carboxylate salts. Monitor via HPLC .

- Thermal Stability : Perform TGA/DSC to identify decomposition onset (~200°C). Store below 25°C to prevent thermal degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

- Methodological Answer :

- Derivatization : Synthesize analogues by modifying the methoxyphenyl group (e.g., halogenation) or replacing the carboxylic acid with esters/amides. Evaluate solubility (logP via shake-flask method) and bioavailability (Caco-2 cell permeability assay) .

- Biological Assays : Test in vitro against target enzymes (e.g., kinase inhibition assays) and correlate substituent effects with IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What computational tools can predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to compute HOMO/LUMO energies (B3LYP/6-31G* basis set) and predict electrophilic/nucleophilic sites.

- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Q. How can conflicting toxicity data from preliminary studies be resolved?

- Methodological Answer :

- Standardized Assays : Conduct OECD-compliant acute toxicity tests (e.g., OECD 423 for oral toxicity in rodents). Compare results with in vitro cytotoxicity (MTT assay in HepG2 cells) .

- Metabolite Analysis : Use LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts) that may explain discrepancies in toxicity profiles .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize residence time (5–10 min) and catalyst recycling .

- Green Chemistry : Replace organic solvents (DMF, DCM) with biodegradable alternatives (Cyrene™) to improve sustainability .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s interaction with biological targets (e.g., via cryo-EM or SPR).

- Derivative Libraries : Synthesize fluorinated or sulfonamide analogues to enhance metabolic stability .

- Ecotoxicology : Assess environmental impact using Daphnia magna or algal growth inhibition tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.